4-(6-Amino-5-cyano-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)-2,6-dimethoxyphenyl morpholine-4-carboxylate
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Overview
Description
The compound 4-{6-AMINO-5-CYANO-3-PHENYL-1H,4H-PYRANO[2,3-C]PYRAZOL-4-YL}-2,6-DIMETHOXYPHENYL MORPHOLINE-4-CARBOXYLATE is a complex organic molecule that belongs to the class of heterocyclic compounds. It features a pyrano[2,3-c]pyrazole core, which is known for its diverse biological activities and potential therapeutic applications. The presence of various functional groups, such as amino, cyano, phenyl, and methoxy groups, contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{6-AMINO-5-CYANO-3-PHENYL-1H,4H-PYRANO[2,3-C]PYRAZOL-4-YL}-2,6-DIMETHOXYPHENYL MORPHOLINE-4-CARBOXYLATE typically involves a multi-step process. One common method includes the following steps:
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Formation of the Pyrano[2,3-c]pyrazole Core: : This step involves the reaction of an aldehyde, malononitrile, and a hydrazine derivative in the presence of a catalyst. The reaction is usually carried out in an aqueous medium at elevated temperatures to facilitate the formation of the pyrano[2,3-c]pyrazole ring system .
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Functional Group Introduction: These reactions often require specific reagents and conditions, such as the use of strong bases or acids, to ensure the selective introduction of the desired functional groups .
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Morpholine-4-Carboxylate Addition: : The final step involves the addition of the morpholine-4-carboxylate group to the dimethoxyphenyl moiety. This step is typically carried out under mild conditions to prevent the degradation of the sensitive functional groups present in the molecule .
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
4-{6-AMINO-5-CYANO-3-PHENYL-1H,4H-PYRANO[2,3-C]PYRAZOL-4-YL}-2,6-DIMETHOXYPHENYL MORPHOLINE-4-CARBOXYLATE: undergoes various types of chemical reactions, including:
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Oxidation: : The compound can undergo oxidation reactions, particularly at the amino and phenyl groups, leading to the formation of corresponding oxides and quinones .
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Reduction: : Reduction reactions can target the cyano and nitro groups, converting them into amines and other reduced forms .
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Substitution: : The presence of multiple functional groups allows for various substitution reactions, such as nucleophilic aromatic substitution and electrophilic aromatic substitution .
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) and various halogenating agents are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitroso or nitro derivatives, while reduction of the cyano group can produce primary amines .
Scientific Research Applications
4-{6-AMINO-5-CYANO-3-PHENYL-1H,4H-PYRANO[2,3-C]PYRAZOL-4-YL}-2,6-DIMETHOXYPHENYL MORPHOLINE-4-CARBOXYLATE: has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-{6-AMINO-5-CYANO-3-PHENYL-1H,4H-PYRANO[2,3-C]PYRAZOL-4-YL}-2,6-DIMETHOXYPHENYL MORPHOLINE-4-CARBOXYLATE involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes and receptors, modulating their activity and leading to the desired biological effects . For example, it may inhibit the activity of certain kinases or proteases, thereby affecting cell signaling pathways and cellular functions .
Comparison with Similar Compounds
Similar Compounds
4-{6-AMINO-5-CYANO-3-PHENYL-1H,4H-PYRANO[2,3-C]PYRAZOL-4-YL}-2,6-DIMETHOXYPHENYL MORPHOLINE-4-CARBOXYLATE: shares structural similarities with other pyrano[2,3-c]pyrazole derivatives, such as 4-{6-AMINO-5-CYANO-3-PHENYL-1H,4H-PYRANO[2,3-C]PYRAZOL-4-YL}-2,6-DIMETHOXYPHENYL MORPHOLINE-4-CARBOXYLATE and 4-{6-AMINO-5-CYANO-3-PHENYL-1H,4H-PYRANO[2,3-C]PYRAZOL-4-YL}-2,6-DIMETHOXYPHENYL MORPHOLINE-4-CARBOXYLATE .
Uniqueness
The uniqueness of 4-{6-AMINO-5-CYANO-3-PHENYL-1H,4H-PYRANO[2,3-C]PYRAZOL-4-YL}-2,6-DIMETHOXYPHENYL MORPHOLINE-4-CARBOXYLATE lies in its specific combination of functional groups and the resulting chemical properties. Its ability to undergo diverse chemical reactions and its potential biological activities make it a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
C26H25N5O6 |
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Molecular Weight |
503.5 g/mol |
IUPAC Name |
[4-(6-amino-5-cyano-3-phenyl-2,4-dihydropyrano[2,3-c]pyrazol-4-yl)-2,6-dimethoxyphenyl] morpholine-4-carboxylate |
InChI |
InChI=1S/C26H25N5O6/c1-33-18-12-16(13-19(34-2)23(18)36-26(32)31-8-10-35-11-9-31)20-17(14-27)24(28)37-25-21(20)22(29-30-25)15-6-4-3-5-7-15/h3-7,12-13,20H,8-11,28H2,1-2H3,(H,29,30) |
InChI Key |
XOOUFYSBCKIWNP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC(=O)N2CCOCC2)OC)C3C(=C(OC4=NNC(=C34)C5=CC=CC=C5)N)C#N |
Origin of Product |
United States |
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